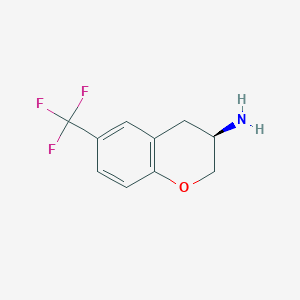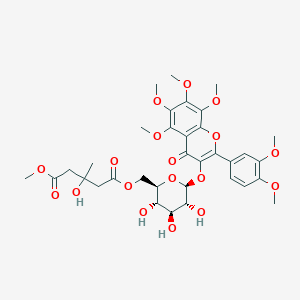
Citrusunshitin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Citrusunshitin A involves the extraction of polymethoxylated flavonol glycosides from the peels of Citrus reticulata Blanco . The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification using chromatographic techniques .
Industrial Production Methods
The use of advanced techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) can enhance the efficiency and yield of the extraction process .
Analyse Chemischer Reaktionen
Types of Reactions
Citrusunshitin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Citrusunshitin A has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Citrusunshitin A involves its interaction with various molecular targets and pathways. It has been shown to inhibit carcinogenesis through mechanisms such as cell cycle arrest and angiogenesis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Eigenschaften
Molekularformel |
C34H42O18 |
|---|---|
Molekulargewicht |
738.7 g/mol |
IUPAC-Name |
1-O-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dimethoxyphenyl)-5,6,7,8-tetramethoxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl] 5-O-methyl 3-hydroxy-3-methylpentanedioate |
InChI |
InChI=1S/C34H42O18/c1-34(41,12-19(35)44-4)13-20(36)49-14-18-22(37)24(39)25(40)33(50-18)52-29-23(38)21-27(45-5)30(46-6)32(48-8)31(47-7)28(21)51-26(29)15-9-10-16(42-2)17(11-15)43-3/h9-11,18,22,24-25,33,37,39-41H,12-14H2,1-8H3/t18-,22-,24+,25-,33+,34?/m1/s1 |
InChI-Schlüssel |
JDYWLRRIZNBKMP-ZOVKZGASSA-N |
Isomerische SMILES |
CC(CC(=O)OC)(CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC)C4=CC(=C(C=C4)OC)OC)O)O)O)O |
Kanonische SMILES |
CC(CC(=O)OC)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC)C4=CC(=C(C=C4)OC)OC)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14083934.png)
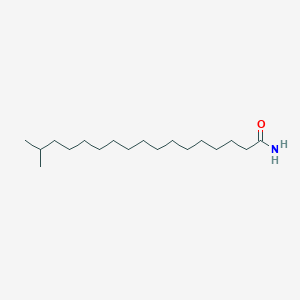

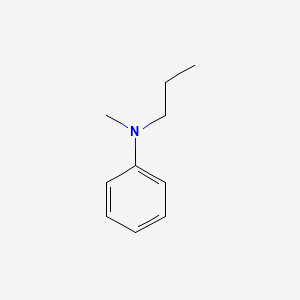
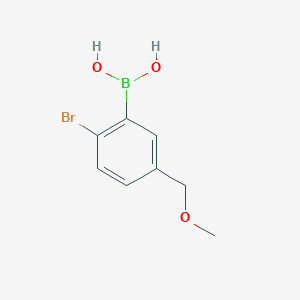


![[1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid](/img/structure/B14083991.png)
![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)
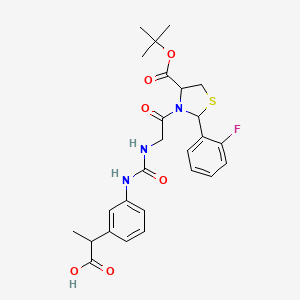
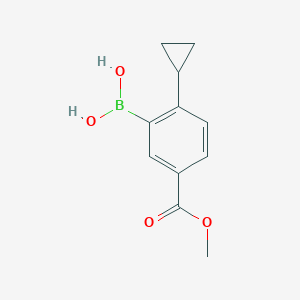
![Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate](/img/structure/B14084010.png)
